molecular formula C12H12ClN3O2 B3033319 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017402-13-9

1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B3033319
CAS RN: 1017402-13-9
M. Wt: 265.69 g/mol
InChI Key: KRDXQAHRVXCDRX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, often referred to as CP-5-PTCA, is an organic compound with a wide range of applications in scientific research. It is a member of the triazole family, and is used as a reagent in a variety of reactions and as a starting material for synthesizing other compounds. CP-5-PTCA has a number of unique properties that make it well suited for use in laboratory experiments, and its utility has been demonstrated in a variety of areas, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

Triazole Derivatives and Pharmacological Properties

  • Triazole derivatives, similar to 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, are known for their pharmacological properties. They have been identified as having anti-convulsive activity and are potentially useful for treating epilepsy and conditions related to tension and agitation (Shelton, 1981).

Synthesis and Bioactive Compounds

  • The molecule is suitable for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol involving ruthenium-catalyzed cycloaddition has been developed to synthesize protected versions of this triazole amino acid, aiding in the creation of biologically active compounds and inhibitors (Ferrini et al., 2015).

Extraction and Chemical Reactions

  • Studies have explored the extraction of hydrochloric and nitric acid using derivatives of 1,2,4-triazole, providing insights into the chemical behavior and potential applications in extraction processes (Golubyatnikova et al., 2012).

Molecular Interactions and Drug Design

  • The structural and spectral properties of derivatives have been investigated to understand their binding properties with biomolecules like human serum albumin and DNA. This research is beneficial for designing novel drugs (Liu et al., 2020).

Antifungal Properties

  • 1,2,3-Triazoles, including chlorophenyl derivatives, have been synthesized and evaluated for their in vitro antifungal activity against Candida strains, demonstrating significant biological activity (Lima-Neto et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive or toxic, it could pose safety hazards. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-(3-chlorophenyl)-5-propyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-4-10-11(12(17)18)14-15-16(10)9-6-3-5-8(13)7-9/h3,5-7H,2,4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDXQAHRVXCDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

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